

8-Aminooctanoic acid in the context of fatty acid metabolism.

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8-Aminooctanoic Acid: A Modulator of Fatty Acid Metabolism?

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

8-Aminooctanoic acid, a medium-chain omega-amino fatty acid, has been identified as a human metabolite, yet its precise role within the intricate network of fatty acid metabolism remains to be fully elucidated.^{[1][2][3][4][5][6][7]} This technical guide consolidates the current understanding of **8-aminooctanoic acid** in the context of fatty acid oxidation, exploring its potential as a metabolic modulator. While direct inhibitory effects on key enzymes such as carnitine palmitoyltransferase I (CPT1) are not yet firmly established in the literature, the metabolic fate of structurally related compounds suggests that **8-aminooctanoic acid** likely enters the fatty acid oxidation pathway. This document provides a comprehensive overview of the metabolic pathways, detailed experimental protocols to investigate its effects, and a discussion of its potential as a subject for future research in metabolic diseases and drug development.

Introduction to 8-Aminooctanoic Acid

8-Aminooctanoic acid is an eight-carbon fatty acid distinguished by the presence of an amino group at the terminal (omega) position of its aliphatic chain.^{[1][2][3][5][7]} Classified as a

medium-chain fatty acid (MCFA), it possesses unique physicochemical properties that may influence its biological activity.[4][6] Its detection in human blood suggests it is part of the human metabolome, although its origins, whether endogenous or exogenous, are not fully understood.[4][6] The structural similarity to octanoic acid, a well-studied MCFA, provides a foundation for hypothesizing its metabolic pathway and potential interactions with the enzymes governing fatty acid oxidation.

The Central Role of Fatty Acid β -Oxidation

Fatty acid β -oxidation is a critical catabolic process that breaks down fatty acids to produce acetyl-CoA, NADH, and FADH₂, which are essential for cellular energy production through the citric acid cycle and oxidative phosphorylation. This process occurs primarily within the mitochondria and is tightly regulated.

The key steps in the mitochondrial β -oxidation of a saturated fatty acid like octanoic acid are:

- **Activation:** The fatty acid is activated in the cytoplasm by acyl-CoA synthetase (ACS) to form an acyl-CoA thioester. This step requires ATP.
- **Mitochondrial Transport:** Short- and medium-chain fatty acids like octanoic acid can cross the mitochondrial membranes and are activated to their CoA esters in the mitochondrial matrix. Longer-chain fatty acids require the carnitine shuttle, which involves carnitine palmitoyltransferase I (CPT1) on the outer mitochondrial membrane, carnitine-acylcarnitine translocase, and carnitine palmitoyltransferase II (CPT2) on the inner mitochondrial membrane.
- **β -Oxidation Spiral:** Inside the mitochondrial matrix, the acyl-CoA undergoes a four-step cycle, with each cycle shortening the acyl chain by two carbons and producing one molecule each of acetyl-CoA, FADH₂, and NADH. The steps are:
 - Dehydrogenation by acyl-CoA dehydrogenase.
 - Hydration by enoyl-CoA hydratase.
 - Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase.
 - Thiolysis by β -ketothiolase.

This cycle repeats until the entire fatty acid chain is converted to acetyl-CoA molecules.

Potential Interaction of 8-Aminooctanoic Acid with Fatty Acid Metabolism

While direct experimental evidence is limited, the metabolism of a derivative of **8-aminooctanoic acid**, 8-[(1H-1,2,3-benzotriazol-1-yl)amino]octanoic acid (8-BOA), has been shown to proceed via β -oxidation, with its metabolites also exhibiting biological activity.[8] This strongly suggests that 8-aminooctanoic acid itself can be recognized by the enzymes of the fatty acid metabolic pathway.

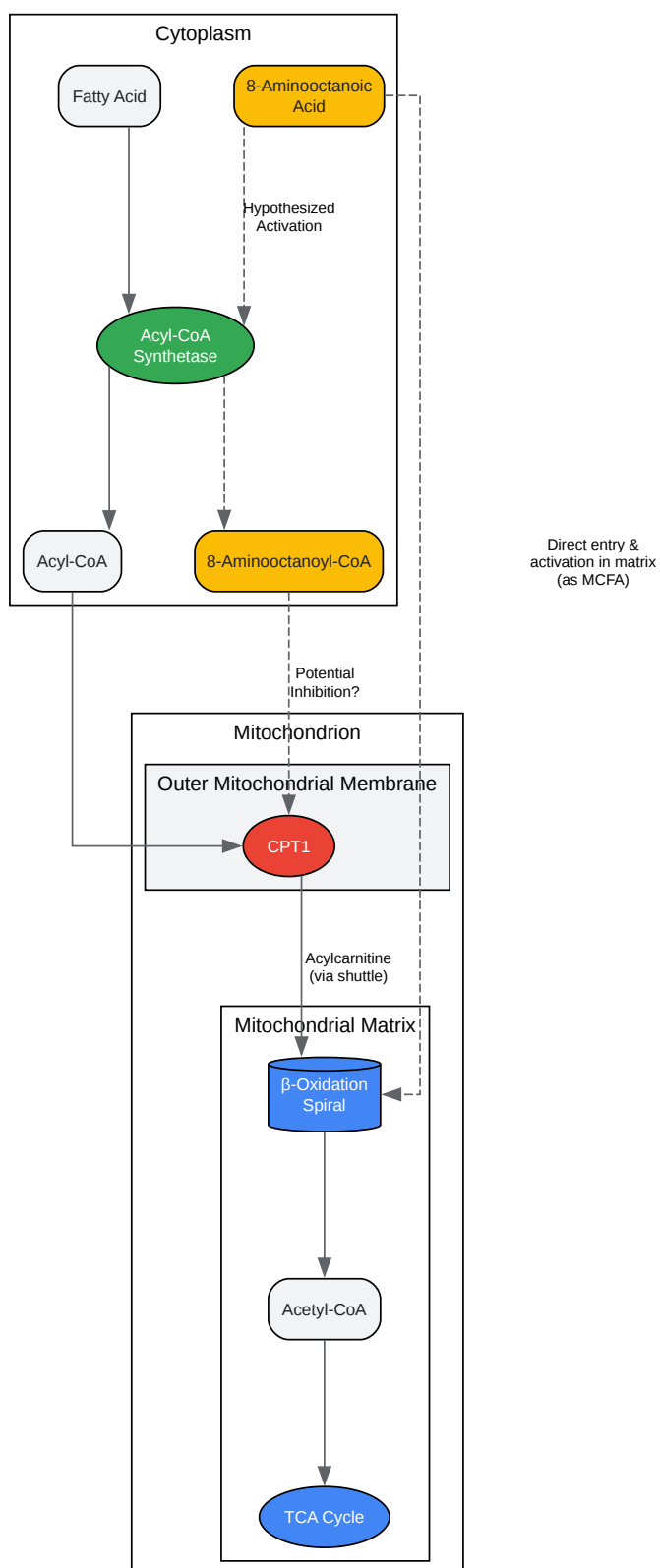
Activation by Acyl-CoA Synthetase

For 8-aminooctanoic acid to be metabolized through β -oxidation, it must first be converted to its corresponding acyl-CoA thioester, 8-aminooctanoyl-CoA. This activation is catalyzed by acyl-CoA synthetases. While no studies have specifically demonstrated 8-aminooctanoic acid as a substrate for these enzymes, the broad substrate specificity of some acyl-CoA synthetases for medium-chain fatty acids makes this a plausible initial step. The presence of the terminal amino group may, however, influence the binding affinity and catalytic efficiency of this reaction.

Hypothetical Role as a Modulator of CPT1

Carnitine palmitoyltransferase I (CPT1) is the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria for oxidation. Some studies have shown that certain amino acids can inhibit CPT1 activity in hepatocytes. This raises the possibility that 8-aminooctanoic acid, possessing both a fatty acid and an amino acid-like character, could act as a modulator of CPT1. The terminal amino group might interact with the enzyme's active site or allosteric sites, potentially leading to competitive or non-competitive inhibition. However, without direct experimental data, this remains a hypothesis.

The following diagram illustrates the potential points of interaction of 8-aminooctanoic acid within the fatty acid oxidation pathway.



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Fig. 1: Potential interaction points of **8-aminooctanoic acid** in fatty acid metabolism.

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data, such as IC50 values or enzyme kinetic parameters, specifically detailing the inhibitory effects of 8-aminooctanoic acid on the enzymes of fatty acid metabolism. Research on the related C8 fatty acid, octanoic acid, has provided some quantitative insights into its metabolic effects, which are summarized in the table below for comparative context.

Parameter	Value	Organism/System	Comments	Reference
Octanoic Acid-stimulated Mitochondrial Respiration				
Maximal Respiration (with octanoate)	Tendency to increase (+45%)	Skinned muscle fibers (mice)	Suggests octanoic acid is an effective fuel for mitochondrial respiration.	[3]
8-Methyl Nonanoic Acid (a related MCFA) Effects				
AMPK Activation	Increased	3T3-L1 adipocytes	Activation of AMPK can suppress lipogenic processes.	[9]
Lipid Accumulation	Decreased	3T3-L1 adipocytes (during starvation)	Indicates a role in modulating cellular lipid stores.	[9]

Experimental Protocols

To elucidate the precise role of 8-aminooctanoic acid in fatty acid metabolism, a series of well-defined experiments are required. The following protocols are adapted from established methodologies for studying fatty acid oxidation and mitochondrial function.

Acyl-CoA Synthetase Activity Assay

This assay determines if 8-aminooctanoic acid can be activated to its CoA ester.

Principle: The activity of acyl-CoA synthetase is measured by a coupled reaction where the product, acyl-CoA, is used in a subsequent reaction that generates a fluorescent signal.

Materials:

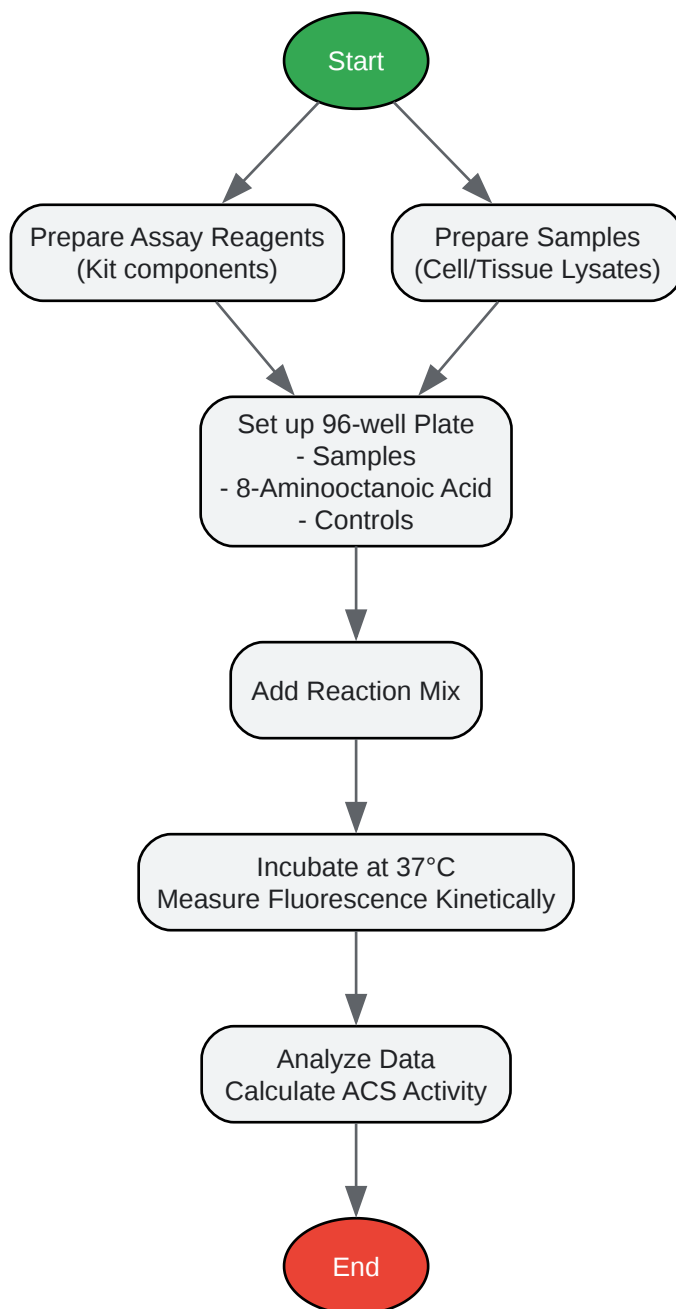
- Acyl-CoA Synthetase Assay Kit (e.g., from Abcam, ab273315)
- **8-Aminooctanoic acid**
- Control fatty acid (e.g., octanoic acid)
- Cell or tissue lysates
- Microplate reader with fluorescence detection (Ex/Em = 535/587 nm)

Procedure:

- Prepare samples (cell or tissue lysates) as per the kit instructions.
- Prepare a standard curve using the provided standard.
- In a 96-well plate, add the reaction mix containing ATP, Coenzyme A, and the coupling enzymes.
- Add the substrate: 8-aminooctanoic acid to the test wells, octanoic acid to the positive control wells, and buffer to the negative control wells.
- Add the sample (lysate) to initiate the reaction.

- Measure the fluorescence kinetically at 37°C.
- Calculate the acyl-CoA synthetase activity based on the rate of fluorescence increase and the standard curve.

The following diagram outlines the workflow for this experiment.



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Fig. 2: Workflow for Acyl-CoA Synthetase Activity Assay.

CPT1 Activity Assay in Permeabilized Cells

This assay measures the effect of 8-aminooctanoic acid on the rate-limiting step of long-chain fatty acid oxidation.

Principle: The activity of CPT1 is determined by measuring the rate of oxygen consumption in permeabilized cells provided with a long-chain fatty acid substrate. Inhibition of CPT1 will result in a decreased oxygen consumption rate.

Materials:

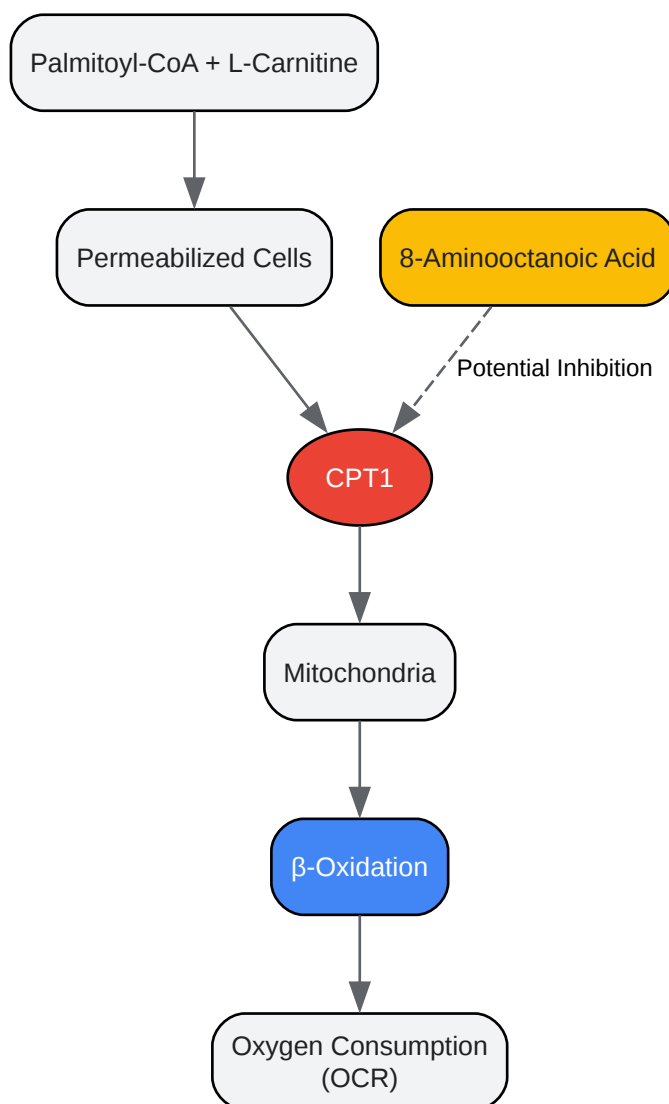
- Seahorse XF Analyzer (or similar respirometry system)
- Cell culture plates
- Permeabilization agent (e.g., saponin)
- Long-chain fatty acid substrate (e.g., palmitoyl-CoA)
- L-carnitine
- **8-Aminooctanoic acid**
- Known CPT1 inhibitor (e.g., etomoxir) as a positive control

Procedure:

- Culture cells to confluence in a Seahorse XF plate.
- Permeabilize the cells with saponin to allow direct access of substrates to the mitochondria.
- Add the assay medium containing L-carnitine and the substrate (palmitoyl-CoA).
- Inject 8-aminooctanoic acid at various concentrations into the wells.
- Inject etomoxir as a positive control for CPT1 inhibition.

- Measure the oxygen consumption rate (OCR) in real-time using the Seahorse XF Analyzer.
- Analyze the data to determine the effect of 8-aminooctanoic acid on CPT1-mediated respiration.

The logical flow of this experiment is depicted in the diagram below.



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Fig. 3: Logical flow of the CPT1 activity assay in permeabilized cells.

Cellular Respiration Assay with Intact Cells

This assay provides a broader view of how 8-aminooctanoic acid affects overall cellular metabolism.

Principle: The oxygen consumption rate (OCR) of intact cells is measured in the presence of 8-aminooctanoic acid to assess its impact on mitochondrial respiration when it is provided as a potential fuel source or modulator.

Materials:

- Seahorse XF Analyzer
- Cell culture plates
- Assay medium
- **8-Aminooctanoic acid**
- Other substrates (e.g., glucose, glutamine, palmitate)
- Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

- Seed cells in a Seahorse XF plate and allow them to adhere.
- Replace the culture medium with the assay medium.
- Inject 8-aminooctanoic acid into the wells.
- Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
- Measure the OCR throughout the experiment.
- Analyze the data to determine the effect of 8-aminooctanoic acid on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Future Directions and Conclusion

The current body of evidence suggests that 8-aminootanoic acid is a component of the human metabolome with the potential to interact with fatty acid metabolism pathways. The metabolism of a derivatized form via β -oxidation provides a strong rationale for investigating 8-aminootanoic acid as a substrate for this pathway. Furthermore, its unique structure as an omega-amino fatty acid warrants investigation into its potential modulatory effects on key regulatory enzymes like CPT1.

Future research should focus on:

- **Enzyme Kinetics:** Determining if 8-aminootanoic acid is a substrate for acyl-CoA synthetases and measuring the kinetic parameters (K_m and V_{max}).
- **Inhibitory Studies:** Quantifying the direct effect of 8-aminootanoic acid and its potential CoA ester on the activity of CPT1 and other enzymes of β -oxidation to determine IC_{50} values.
- **Metabolomic Analysis:** Tracing the metabolic fate of isotopically labeled 8-aminootanoic acid in cellular models to identify its downstream metabolites.
- **In Vivo Studies:** Investigating the physiological effects of 8-aminootanoic acid supplementation on energy metabolism and metabolic health in animal models.

In conclusion, while the direct role of 8-aminootanoic acid in fatty acid metabolism is not yet fully characterized, its chemical nature and the metabolic behavior of related compounds suggest it is a promising candidate for further investigation. The experimental approaches outlined in this guide provide a clear path forward for researchers to unravel the precise functions of this intriguing molecule, which may hold potential for the development of novel therapeutic strategies for metabolic disorders.

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